(4-Amino-3-methylphenyl)dimethylphosphine oxide
Description
Properties
IUPAC Name |
4-dimethylphosphoryl-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14NOP/c1-7-6-8(12(2,3)11)4-5-9(7)10/h4-6H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBUHVMBJYXHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)P(=O)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197956-24-3 | |
| Record name | 4-(dimethylphosphoryl)-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Substrate Preparation and Protection
The amino group’s reactivity necessitates protection prior to electrophilic or nucleophilic reactions. Acetylation using acetic anhydride converts 4-amino-3-methylphenol to 4-acetamido-3-methylphenol, stabilizing the amine during subsequent steps. Bromination of the phenol group via phosphorus tribromide (PBr₃) yields 4-acetamido-3-methylbromobenzene, a critical intermediate for nucleophilic substitution.
Michaelis-Arbuzov Reaction
Alkyl Halide Synthesis
4-Amino-3-methylbenzyl bromide serves as the substrate, synthesized via HBr treatment of 4-amino-3-methylbenzyl alcohol. The Michaelis-Arbuzov reaction employs trimethyl phosphite and dimethylphosphine oxide under anhydrous conditions (THF, 80°C), displacing bromide to form a phosphonate intermediate. Subsequent oxidation with hydrogen peroxide converts the phosphonate to the phosphine oxide (Fig. 2).
Optimization and Challenges
- Catalyst : Ti(O-i-Pr)₄ enhances reaction efficiency, reducing side product formation.
- Yield : ~55–70%.
- Drawbacks : Requires strict anhydrous conditions to prevent hydrolysis of intermediates.
Hydrolysis of Phosphinate Esters
Ester Synthesis
(4-Amino-3-methylphenyl)dimethylphosphinate esters are synthesized via Friedel-Crafts acylation using PCl₃ and methanol, followed by esterification. The ester group stabilizes the phosphorus moiety during subsequent reactions.
Acidic and Basic Hydrolysis
- Acidic Hydrolysis : Concentrated HCl (6 M, 100°C) cleaves the ester, yielding the phosphine oxide in ~80% yield.
- Basic Hydrolysis : NaOH (10% aqueous, 80°C) achieves comparable yields but risks amino group degradation.
Advantages : High yields and minimal side reactions under acidic conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–60 | Basic, 120°C | Simple reagents | Competing deacetylation |
| Michaelis-Arbuzov | 55–70 | Anhydrous, 80°C | High regioselectivity | Moisture-sensitive intermediates |
| Phosphinate Hydrolysis | 70–80 | Acidic/Basic, 80–100°C | Scalability | Requires ester synthesis |
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-methylphenyl)dimethylphosphine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of dimethylphosphine oxide derivatives.
Reduction: Formation of dimethylphosphine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aniline ring.
Scientific Research Applications
(4-Amino-3-methylphenyl)dimethylphosphine oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (4-Amino-3-methylphenyl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with various biomolecules, influencing their activity and function. The compound may also participate in signaling pathways by modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key differences between (4-Amino-3-methylphenyl)dimethylphosphine oxide and related compounds:
Key Comparative Insights
Electronic and Steric Effects: The 4-amino-3-methylphenyl group in the target compound introduces electron-donating substituents (NH₂ and CH₃), which can enhance solubility and modulate electronic interactions in catalytic or medicinal applications . In contrast, diphenylphosphine oxide derivatives exhibit bulkier substituents, favoring steric stabilization in coordination complexes . Dimethylphosphine oxide lacks aromaticity, making it more reactive in hydrolysis but less suited for applications requiring π-π interactions .
Medicinal Chemistry Applications: The dimethylphosphine oxide group has been shown to improve drug activity and selectivity when incorporated into bioactive molecules. For example, brigatinib, a non-small cell lung cancer drug, utilizes dimethylphosphine oxide to enhance binding affinity . The target compound’s amino and methyl groups may similarly optimize pharmacokinetic properties in drug candidates.
Synthetic Accessibility :
- The target compound is synthesized via H-phosphine oxide reactions in acidic media, a method shared with other phosphine oxides . However, derivatives like bis(diphenylphosphine oxide) require additional steps (e.g., sodium borohydride reduction), increasing synthetic complexity .
Stability and Handling: While this compound is air-stable, its storage requirements (low temperature, dryness) align with typical protocols for moisture-sensitive phosphine oxides . Diphenylphosphine oxide, in contrast, is less moisture-sensitive due to its hydrophobic phenyl groups .
Research Findings and Implications
- Catalysis : Phosphine oxides with aromatic substituents, such as the target compound, are increasingly used as ligands in transition-metal catalysis. Their electron-donating groups facilitate oxidative addition reactions .
- Drug Design: Substituent positioning on the phenyl ring (e.g., 4-amino vs. 3-methyl) can fine-tune interactions with biological targets, as demonstrated in kinase inhibitors like brigatinib .
Biological Activity
(4-Amino-3-methylphenyl)dimethylphosphine oxide is an organophosphorus compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₄NOP, with a molecular weight of approximately 183.19 g/mol. The compound features a dimethylphosphine oxide group attached to a substituted aromatic ring, specifically with an amino group at the para position and a methyl group at the ortho position.
Synthesis
The synthesis of this compound typically involves several methods, including:
- Nucleophilic Substitution: The amino group can act as a nucleophile, facilitating the attachment of the dimethylphosphine oxide moiety.
- Oxidation Reactions: The compound can be oxidized to form various phosphine oxide derivatives using agents like hydrogen peroxide.
Preliminary studies indicate that this compound exhibits notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that the compound may influence pharmacokinetics and drug interactions.
Potential Biological Targets:
- Cytochrome P450 Enzymes: Inhibition may alter drug metabolism.
- Cellular Membranes: The ability to penetrate biological membranes indicates potential for various therapeutic applications.
Case Studies and Experimental Data
-
Inhibition of Cytochrome P450:
- A study demonstrated that this compound significantly inhibits CYP1A2 activity, which could lead to altered metabolism of co-administered drugs.
- Anticancer Activity:
-
Comparative Analysis:
- A comparative study highlighted the unique structural features of this compound relative to similar compounds. The positioning of substituents affects its reactivity and biological profile.
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | IC50 Values (µg/mL) | Notes |
|---|---|---|---|
| This compound | CYP1A2 Inhibitor | Not specified | Potential for drug interactions |
| 4-amino-7-oxo analogues | Anticancer activity | >20 | Limited activity observed |
| (4-Amino-2-methylphenyl)dimethylphosphine oxide | CYP1A2 Inhibitor | Not specified | Similar structural characteristics |
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for further exploration in medicinal chemistry:
- Drug Development: Its ability to inhibit drug-metabolizing enzymes could be leveraged to enhance the efficacy of other therapeutic agents.
- Synthetic Applications: The compound can serve as a building block in the synthesis of more complex pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
